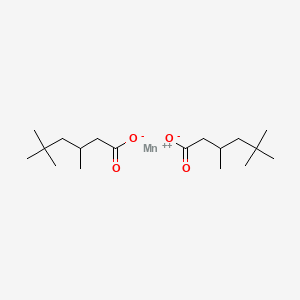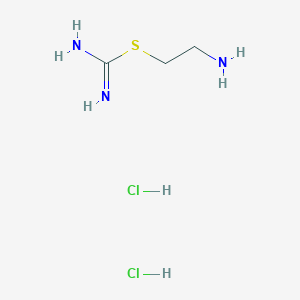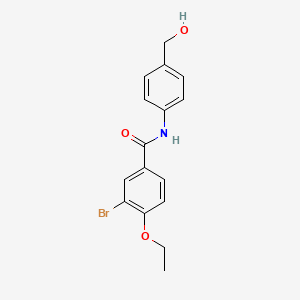
N,N-Dimethyl-3-nitroanilinium monobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-nitroanilinium monobromide is a chemical compound with the molecular formula C8H11BrN2O2 and a molecular weight of 247.089 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N,N-Dimethyl-3-nitroanilinium monobromide typically involves the reaction of N,N-Dimethyl-3-nitroaniline with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired monobromide salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Analyse Des Réactions Chimiques
N,N-Dimethyl-3-nitroanilinium monobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of N,N-Dimethyl-3-aminoanilinium monobromide.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
N,N-Dimethyl-3-nitroanilinium monobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-nitroanilinium monobromide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-3-nitroanilinium monobromide can be compared with similar compounds such as:
N,N-Dimethyl-3-nitroaniline: Lacks the bromide ion and has different reactivity and applications.
N,N-Dimethyl-4-nitroanilinium monobromide: Similar structure but with the nitro group in a different position, leading to different chemical properties and applications.
N,N-Dimethyl-3-aminoanilinium monobromide: Formed by the reduction of the nitro group, with different biological and chemical properties.
These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
63467-70-9 |
|---|---|
Formule moléculaire |
C8H11BrN2O2 |
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
dimethyl-(3-nitrophenyl)azanium;bromide |
InChI |
InChI=1S/C8H10N2O2.BrH/c1-9(2)7-4-3-5-8(6-7)10(11)12;/h3-6H,1-2H3;1H |
Clé InChI |
IZBUNSGDZIRXPB-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)C1=CC(=CC=C1)[N+](=O)[O-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


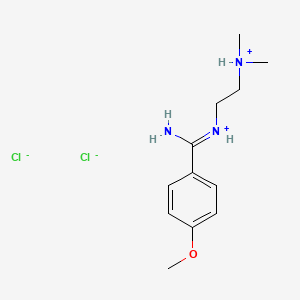
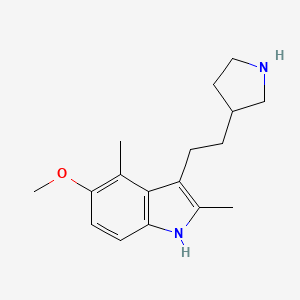
![N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide](/img/structure/B13786852.png)
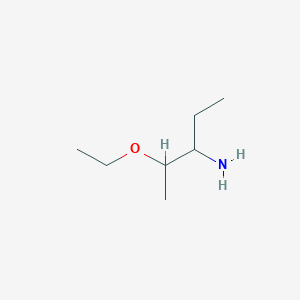
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
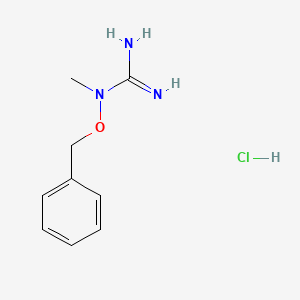
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)
